molecular formula C16H14FN3OS B2409444 N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzohydrazide CAS No. 851980-35-3

N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzohydrazide

Cat. No.: B2409444
CAS No.: 851980-35-3
M. Wt: 315.37
InChI Key: DPUPXZODLFEGQF-UHFFFAOYSA-N
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Description

N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzohydrazide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and drug discovery. This compound features a benzohydrazide moiety linked to a 4,5-dimethylbenzothiazole ring, a structural framework known to confer substantial biological activity. The incorporation of the 4-fluorobenzoyl group is a common strategy in drug design to enhance metabolic stability and binding affinity in therapeutic candidates. Primary research applications for this compound are focused on the development of novel enzyme inhibitors. Benzothiazole derivatives have demonstrated promising inhibitory activity against enzymes like α-amylase and α-glucosidase, which are key targets for managing type 2 diabetes . Furthermore, hybrid molecules containing benzothiazole and related pharmacophores show potential as anticancer agents through the inhibition of critical growth factor receptors such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . The mechanism of action for these effects often involves targeted binding to the enzyme's active site or allosteric pockets, disrupting crucial signaling pathways that drive disease progression, and can lead to the induction of apoptosis and cell cycle arrest in malignant cells . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3OS/c1-9-3-8-13-14(10(9)2)18-16(22-13)20-19-15(21)11-4-6-12(17)7-5-11/h3-8H,1-2H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUPXZODLFEGQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide typically involves the reaction of 4-fluorobenzohydrazide with 4,5-dimethyl-2-aminobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to a specific temperature and maintained for a certain period to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.

    Material Science: It is used in the development of advanced materials with specific properties.

    Biological Research: The compound is investigated for its effects on biological systems and its potential as a biochemical tool.

    Industrial Applications: It is used in various industrial processes, including the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide lies in its specific substitution pattern and the resulting biological and chemical properties.

Biological Activity

N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, highlighting its potential applications in drug development.

Chemical Structure and Properties

The molecular formula for this compound is C15H14FN3OS, with a molecular weight of approximately 285.35 g/mol. Its structure features a hydrazide group and a fluorinated aromatic ring, which contribute to its reactivity and biological activity.

Key Structural Features:

  • Hydrazide Functional Group: Known for forming Schiff bases and participating in various chemical reactions.
  • Fluorinated Aromatic Ring: Enhances electrophilic substitution reactions, increasing the compound's versatility in organic synthesis.

Biological Activity

Research indicates that this compound exhibits significant antimicrobial and antioxidant properties. Similar compounds have shown promising results against various bacterial strains and fungi, suggesting that this compound may also possess comparable activities.

Antimicrobial Activity

In preliminary studies, the compound demonstrated notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity of related compounds:

Compound NameTarget OrganismsActivity Level
4-FluorobenzohydrazideEscherichia coli, Staphylococcus aureusSignificant
N'-[(E)-anthracen-9-ylmethylidene]-4-fluorobenzohydrazideCandida albicansModerate
3,4-Dimethoxybenzaldehyde-derived hydrazonesPseudomonas aeruginosaLow

These findings suggest that this compound may be a candidate for further investigation as an antimicrobial agent .

Antitumor Activity

Compounds with similar structures have been evaluated for their antitumor potential. For instance, studies on benzothiazole derivatives have shown significant cytotoxicity against various cancer cell lines, including lung cancer cells (A549, HCC827). These compounds were tested using both 2D and 3D cell culture methods to assess their effectiveness in inhibiting cell proliferation .

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors involved in disease pathways. Molecular docking studies suggest that it may inhibit certain enzymatic activities linked to inflammation and cancer progression .

Case Studies

  • Antibacterial Efficacy Study : A study conducted using broth microdilution methods indicated that derivatives of benzothiazole exhibited varying degrees of antibacterial activity against E. coli and S. aureus. The results highlighted the potential of thiazole-based compounds in developing new antibiotics .
  • Antitumor Activity Assessment : Research involving the testing of benzothiazole derivatives on human lung cancer cell lines revealed that some compounds significantly inhibited cell growth, suggesting a promising avenue for further drug development targeting cancer .

Q & A

What are the optimal synthetic routes for N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzohydrazide, and how do reaction conditions influence yield?

Level: Basic
Methodological Answer:
The synthesis typically involves condensation reactions between hydrazine derivatives and substituted benzoyl chlorides. For example, the Hantzsch reaction under acidic conditions (e.g., hydrobromic acid) is used to form thiazole intermediates, followed by hydrazide coupling . Optimizing solvent polarity (e.g., glacial acetic acid vs. ethanol) and temperature (reflux at ~80°C) significantly impacts yield. Evidence shows that anhydrous sodium acetate in acetic acid promotes efficient cyclization, achieving ~85% yield after 7 hours of reflux . Purification via recrystallization in ethanol ensures high purity .

Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Level: Basic
Methodological Answer:
A combination of 1H/13C NMR and IR spectroscopy is critical. NMR confirms the presence of fluorophenyl protons (δ 7.2–7.8 ppm) and methyl groups on the benzothiazole ring (δ 2.3–2.5 ppm) . IR identifies hydrazide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks matching the exact mass (e.g., m/z 345.1 for C₁₆H₁₄FN₃OS) . Single-crystal X-ray diffraction offers definitive structural validation, resolving bond angles and tautomeric forms .

How can researchers address contradictions in reported biological activities across studies?

Level: Advanced
Methodological Answer:
Discrepancies in antimicrobial or anticancer activity often arise from variations in assay protocols. For example:

  • Strain specificity : Gram-positive vs. Gram-negative bacterial models may respond differently to the compound’s lipophilicity .
  • Dosage regimes : IC₅₀ values depend on exposure time and concentration gradients. Standardize using CLSI guidelines for MIC assays .
  • Structural analogs : Substituents like 4-fluoro vs. 4-methoxy groups alter bioavailability; compare activity under identical conditions . Statistical meta-analysis of published IC₅₀/EC₅₀ data can identify trends.

What experimental strategies are effective for studying structure-activity relationships (SAR) of this compound?

Level: Advanced
Methodological Answer:

  • Systematic substitution : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on bioactivity .
  • Bioisosteric replacement : Swap the benzothiazole core with thiadiazole or triazole rings to evaluate heterocycle influence .
  • 3D-QSAR modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against targets like bacterial DNA gyrase or cancer-related kinases . Validate with in vitro enzyme inhibition assays .

How does tautomerism in the benzothiazole-hydrazide moiety affect reactivity and bioactivity?

Level: Advanced
Methodological Answer:
The thiole-thione tautomeric equilibrium (e.g., thione ⇌ thiol form) influences hydrogen-bonding capacity and metal-chelation properties. Investigate this via:

  • Variable-temperature NMR : Monitor proton shifts to identify dominant tautomers .
  • X-ray crystallography : Resolve bond lengths (e.g., C=S vs. C-SH) in solid-state structures .
  • DFT calculations : Compare energy barriers between tautomers using Gaussian09 with B3LYP/6-31G* basis sets . Tautomer stability correlates with antimicrobial potency due to altered target binding .

What strategies optimize purity analysis when scaling up synthesis?

Level: Basic
Methodological Answer:

  • HPLC vs. TLC : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-resolution purity assessment (>98%). TLC (silica gel, ethyl acetate/hexane) is cost-effective for routine monitoring .
  • Recrystallization solvents : Ethanol minimizes co-crystallization of byproducts compared to DCM .
  • Elemental analysis : Validate C/H/N/S percentages against theoretical values (e.g., ±0.3% deviation) .

How can researchers design coordination complexes using this compound as a ligand?

Level: Advanced
Methodological Answer:
The hydrazide and thiazole groups act as bidentate ligands. Methodology includes:

  • Metal selection : Transition metals (e.g., Cu(II), Zn(II)) enhance antimicrobial activity via chelation .
  • Synthesis : React the ligand with metal acetates in methanol at 60°C for 4 hours .
  • Characterization : ESR for Cu(II) complexes, UV-vis for d-d transitions, and cyclic voltammetry to assess redox activity .

What are the key challenges in interpreting molecular docking results for this compound?

Level: Advanced
Methodological Answer:

  • Flexible docking : Account for ligand tautomerism and side-chain mobility in targets (e.g., CDK7 kinase) using induced-fit docking .
  • Scoring functions : Compare AutoDock, Glide, and MM-GBSA scores to prioritize poses .
  • Validation : Correlate docking scores with experimental IC₅₀ values from kinase inhibition assays .

How do solvent polarity and proticity influence synthetic outcomes?

Level: Basic
Methodological Answer:

  • Polar aprotic solvents (e.g., DMF) stabilize intermediates in SNAr reactions but may cause side reactions with hydrazides .
  • Protic solvents (e.g., ethanol) enhance proton transfer in condensations but reduce solubility of hydrophobic intermediates . Solvent screening via Design of Experiments (DoE) optimizes yield and reaction rate .

What methodologies elucidate the compound’s mechanism of action in anticancer studies?

Level: Advanced
Methodological Answer:

  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify cell death pathways .
  • ROS detection : Use DCFH-DA probes to measure oxidative stress in treated cancer cells .
  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., p53, Bcl-2) post-treatment .

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